molecular formula C9H7ClO2 B016921 4-Chlorocinnamic acid CAS No. 940-62-5

4-Chlorocinnamic acid

Cat. No. B016921
CAS RN: 940-62-5
M. Wt: 182.6 g/mol
InChI Key: GXLIFJYFGMHYDY-ZZXKWVIFSA-N
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Patent
US05242944

Procedure details

A mixture of 6.75 g of 4-chlorocinnamic acid and 0.3 g of CuSO4.5H2O dispersed in 50 ml of ethyl alcohol was stirred at room temperature for 10 minutes; and 23 ml of 95% hydrazine was added thereto. This reactant was stirred for 18 hours with air bubbling at the speed of 1 L/min. The reaction mixture was filtered through a Celite layer and 30 ml of 1N NaOH was added thereto. The solution was washed twice with 30 ml of dichloromethane, acidified with concentrated hydrochloric acid, extracted with 100 ml of ethyl acetate four times and dried over magnesium sulfate. The solvent was evaporated to give 6.05 g(yield 89%) of 3-(4-chlorophenyl)propanoic acid as a yellow solid.
Quantity
6.75 g
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.NN>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
6.75 g
Type
reactant
Smiles
ClC1=CC=C(C=CC(=O)O)C=C1
Name
CuSO4.5H2O
Quantity
0.3 g
Type
reactant
Smiles
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This reactant was stirred for 18 hours with air
Duration
18 h
CUSTOM
Type
CUSTOM
Details
bubbling at the speed of 1 L/min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite layer and 30 ml of 1N NaOH
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The solution was washed twice with 30 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml of ethyl acetate four times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.05 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.